Salcomine

描述

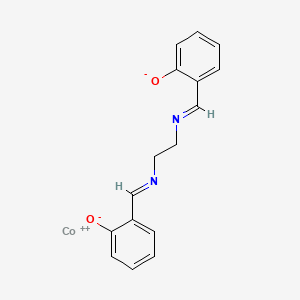

Salcomine, chemically known as N,N′-bis(salicylidene)ethylenediaminocobalt(II), is a cobalt(II) complex derived from a Schiff base ligand formed by the condensation of salicylaldehyde and ethylenediamine . This coordination compound is a dark-brown, air-sensitive solid with a melting point of 325.23°C and is sparingly soluble in water but dissolves in organic solvents like dimethylformamide (DMF) and chloroform . This compound is widely utilized as a catalyst in oxidation reactions, particularly for converting phenols to para-quinones under mild conditions (e.g., room temperature, oxygen atmosphere) . Its catalytic efficiency stems from its ability to act as an oxygen carrier, facilitating selective oxidation without requiring harsh reagents like lead dioxide or nitro disulfonates .

准备方法

Synthetic Routes and Reaction Conditions: Salcomine can be synthesized from cobalt(II) acetate and salenH₂. The reaction involves mixing cobalt(II) acetate with the salen ligand in ethanol, followed by crystallization. The complex typically crystallizes as a dimer, where the cobalt centers achieve five-coordination via bridging phenolate ligands .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods, scaled up for larger quantities. The use of cobalt(II) acetate and salenH₂ remains consistent, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: Salcomine undergoes various types of reactions, primarily oxidation reactions. It acts as a catalyst in the oxidation of 2,6-disubstituted phenols by dioxygen .

Common Reagents and Conditions:

Major Products:

科学研究应用

Salcomine has a wide range of applications in scientific research:

Medicine: Research into this compound’s biological activity is ongoing, with studies exploring its potential therapeutic applications.

作用机制

Salcomine exerts its effects primarily through its ability to bind and activate dioxygen. The cobalt center in this compound can coordinate with dioxygen, forming a labile complex that facilitates the transfer of oxygen atoms to substrates. This mechanism is similar to that of heme proteins, which also bind and transport oxygen .

相似化合物的比较

Salcomine is often compared to other oxidizing agents and catalysts in terms of yield, selectivity, reaction conditions, and applicability. Below is a detailed analysis:

This compound vs. Fremy’s Salt

Fremy’s salt (potassium nitrosodisulfonate) is a strong oxidizing agent used in quinone synthesis. However, its performance varies significantly depending on reaction conditions:

- Yield: In the oxidation of 4-hexylresorcinol to quinone V, this compound (1 equivalent, DMF, rt, 6 h) achieved 50% yield, while Fremy’s salt with Na₂HPO₄ in H₂O/EtOAc (0°C to rt, 18 h) gave a comparable 50% yield . However, Fremy’s salt in H₂O/THF with Na₂CO₃ (rt, 10 h) outperformed this compound with a 60% yield .

- Selectivity: this compound exhibits superior chemoselectivity for 2,6-disubstituted phenols, avoiding by-products like polymeric ethers common in Fremy’s salt-mediated reactions .

- Conditions: Fremy’s salt often requires acidic or buffered aqueous systems, whereas this compound operates efficiently in non-aqueous solvents (e.g., DMF) under oxygen .

This compound vs. Ceric Ammonium Nitrate (CAN)

CAN is a versatile oxidant in organic synthesis but differs from this compound in substrate specificity:

- Product Diversity : Treatment of naphthalene derivatives with this compound yielded acetate-functionalized products, while CAN produced racemic nitrate-containing compounds, highlighting divergent reaction pathways .

- Yield: this compound enabled high-yield (71–89%) oxidations of phenols in avarone and taiwaniaquinone H syntheses, whereas CAN is less effective for bulky substrates due to steric hindrance .

This compound vs. Lead Dioxide (PbO₂)

Lead dioxide is a traditional oxidant but poses environmental and safety concerns:

- Efficiency: PbO₂ in methanesulfonic acid oxidized 2,6-di-tert-butylphenol to the corresponding quinone in <30% yield, while this compound achieved 83% yield under milder conditions (DMF, O₂, 50°C) .

- Toxicity : PbO₂ generates toxic lead waste, whereas this compound’s cobalt by-products are easier to handle and less environmentally hazardous .

Key Research Findings and Data Tables

Table 1: Oxidation of 4-Hexylresorcinol to Quinone V with Different Catalysts

| Entry | Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | This compound (0.01 eq.) | DMF, 110°C, 3 h | 30 |

| 2 | This compound (1 eq.) | DMF, rt, 6 h | 50 |

| 3 | Fremy’s salt | H₂O/EtOAc, Na₂HPO₄, 0°C to rt, 18 h | 50 |

| 7 | Fremy’s salt | H₂O/THF, Na₂CO₃, rt, 10 h | 60 |

Table 2: Comparative Performance in Natural Product Syntheses

Advantages and Limitations of this compound

- Advantages: High chemoselectivity for para-quinone formation . Operates under mild, oxygenated conditions, reducing energy input . Compatible with complex substrates, including sterically hindered phenols .

- Limitations :

常见问题

Basic Research Questions

Q. What are the foundational methodologies for synthesizing and characterizing Salcomine in laboratory settings?

- Methodological Answer : this compound (bis(salicylaldehyde)ethylenediiminecobalt(II)) is synthesized via condensation of salicylaldehyde with ethylenediamine, followed by coordination with cobalt chloride. Characterization involves elemental analysis, UV-Vis spectroscopy (λmax ~450 nm for Co-O charge transfer), and magnetic susceptibility measurements (low-spin Co(II) complex, μeff ~2.2 BM). FT-IR confirms imine bond formation (C=N stretch at ~1630 cm⁻¹). Purity is validated via TLC and XRD for crystalline structure .

- Experimental Design Tip : Include control experiments with varying stoichiometric ratios of reactants to optimize yield. Use inert atmospheres (N₂/Ar) to prevent oxidation during synthesis.

Q. How do researchers design experiments to quantify this compound’s oxygen absorption/desorption capacity?

- Methodological Answer : A gravimetric approach is standard:

Expose this compound to O₂/N₂ gas mixtures in a controlled chamber.

Measure weight gain (absorption) and loss (desorption) using microbalances (±0.01 mg precision).

Calculate O₂ capacity (mmol O₂/g this compound) via mass difference.

Example Parameters: 25°C for absorption, 80°C for desorption cycles; gas flow rates at 50 mL/min .

- Data Analysis : Plot adsorption isotherms (Langmuir/Freundlich models) to assess reversibility and hysteresis.

Advanced Research Questions

Q. What strategies resolve contradictions in reported O₂ absorption kinetics of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Crystallinity : Amorphous vs. crystalline phases (compare XRD patterns).

- Hydration State : Pre-dry samples at 100°C for 24h to standardize moisture content.

- Gas Composition : Use gas chromatographs to verify O₂/N₂ ratios.

- Statistical Reconciliation : Apply meta-analysis to aggregate data (e.g., random-effects models) and identify outliers .

- Case Study : Clatsupla et al. observed 15% lower O₂ capacity in humid conditions vs. dry—highlighting the need for environmental controls .

Q. How can researchers optimize this compound’s regeneration efficiency after multiple absorption/desorption cycles?

- Methodological Answer :

Cycle Testing : Perform 50+ cycles under controlled T/PH₂O.

Post-Cycle Analysis : Use XPS to detect cobalt oxidation states (Co²⁺ → Co³⁺ degradation) and SEM for structural defects.

属性

CAS 编号 |

14167-18-1 |

|---|---|

分子式 |

C16H16CoN2O2+2 |

分子量 |

327.24 g/mol |

IUPAC 名称 |

cobalt(2+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol |

InChI |

InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2 |

InChI 键 |

NPAQSKHBTMUERN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2] |

规范 SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+2] |

外观 |

Solid powder |

颜色/形态 |

Red crystals from DMF Dark brown powde |

熔点 |

127.5 °C |

Key on ui other cas no. |

14167-18-1 |

物理描述 |

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier. Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline] |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

Soluble in benzene, chloroform, and pyridine |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

disalicylaldehyde ethylenediamine N,N'-bis(salicylideneamino)ethane N,N'-ethylenebis(salicylimine) salen tetrahydrosalen |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。